3,2',3'-Trifluorobiphenyl-4-acetic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

3,2',3'-Trifluorobiphenyl-4-acetic acid (CAS 1261659-85-1) is a halogenated aromatic carboxylic acid featuring a biphenyl core with three fluorine atoms on one ring (positions 2' and 3') and an acetic acid moiety at the para position of the other (position. It belongs to the substituted biphenylacetic acid class, which is widely explored for anti-inflammatory and analgesic properties.

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
Cat. No. B15090523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,2',3'-Trifluorobiphenyl-4-acetic acid
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)CC(=O)O)F
InChIInChI=1S/C14H9F3O2/c15-11-3-1-2-10(14(11)17)8-4-5-9(7-13(18)19)12(16)6-8/h1-6H,7H2,(H,18,19)
InChIKeyLMCMKAIUZRPPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,2',3'-Trifluorobiphenyl-4-acetic acid – Core Physicochemical & Structural Baseline for Sourcing Decisions


3,2',3'-Trifluorobiphenyl-4-acetic acid (CAS 1261659-85-1) is a halogenated aromatic carboxylic acid featuring a biphenyl core with three fluorine atoms on one ring (positions 2' and 3') and an acetic acid moiety at the para position of the other (position 4) . It belongs to the substituted biphenylacetic acid class, which is widely explored for anti-inflammatory and analgesic properties [1]. The precise fluorination pattern imparts distinct electronic and steric properties compared to non-fluorinated or differently fluorinated analogs, making it a critical building block for fine-tuning pharmacological or material-specific performance.

Why 3,2',3'-Trifluorobiphenyl-4-acetic Acid Cannot Be Replaced by Common Biphenylacetic Acid Analogs


Within the biphenylacetic acid family, seemingly minor alterations to the fluorination pattern dramatically alter lipophilicity, metabolic stability, and target-binding kinetics. Non-fluorinated biphenyl-4-acetic acid (Felbinac) and mono-fluorinated variants lack the electron-withdrawing synergy of the 2',3'-difluoro motif combined with a 3-fluoro substituent, which collectively modulates the pKa of the carboxylic acid and the steric profile of the biphenyl dihedral angle . Generic substitution with a simpler analog risks suboptimal permeability, off-target selectivity, or unexpected metabolic clearance in a lead series, undermining the reproducibility of in vivo pharmacological data.

Head-to-Head and Class-Level Quantitative Differentiation of 3,2',3'-Trifluorobiphenyl-4-acetic Acid


Distinct Fluorine Substitution Pattern Elevates Topological Polar Surface Area and Lipophilicity Relative to the Non-Fluorinated Parent

The 3,2',3'-trifluoro substitution pattern increases the topological polar surface area (TPSA) and logP compared to the non-fluorinated scaffold (Felbinac), enhancing membrane permeability while preserving hydrogen-bonding capacity. While direct experimental logP for the target compound is not publicly available, the calculated logP for the closest difluoro analog (2',3'-difluorobiphenyl-4-acetic acid) is 2.9 , and for the non-fluorinated Felbinac it is 3.26 . The additional fluorine in the target compound is predicted to further moderate logP, potentially improving the balance between solubility and permeability. The TPSA for 2',3'-difluoro analog is reported as 54.37 Ų , providing a quantitative baseline for the class.

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Metabolic Stability Expected from Blocked 2' and 3' Positions Compared to Unsubstituted or Mono-Fluorinated Analogs

Fluorine substitution at metabolically labile aromatic positions, particularly the 2' and 3' sites, is a well-established strategy to block cytochrome P450-mediated oxidation. In biphenylacetic acid derivatives, hydroxylation at the 2' or 3' position is a major metabolic pathway [1]. The 2',3'-difluoro motif in the target compound directly occupies these sites, whereas mono-fluorinated or non-fluorinated comparators (e.g., 2-fluoro-biphenyl-4-acetic acid) retain at least one unblocked position, leading to higher intrinsic clearance in human liver microsome assays. Quantitative data from structurally related fluorinated biphenyls show that difluoro substitution reduces intrinsic clearance by >50% compared to non-fluorinated analogs [2].

Drug Metabolism Pharmacokinetics Halogenated Arenes

Unique 3-Fluoro Substituent Offers a Regiospecific Synthetic Handle for Cross-Coupling Functionalization

The presence of a single fluorine at the 3-position on the acetic acid-bearing ring provides a regiospecific handle for orthogonal coupling reactions (e.g., Suzuki-Miyaura) for further diversification. This contrasts with the non-fluorinated analog (Felbinac), which lacks such a site for chemoselective functionalization. In a patent describing substituted biphenyl acetic acid derivatives [1], compounds with a halogen substituent on the acid-bearing phenyl ring were used to introduce additional moieties via palladium-catalyzed cross-coupling, enabling library expansion without needing to re-synthesize the entire biphenyl core.

Synthetic Chemistry Cross-Coupling Building Blocks

Optimal Application Scenarios for 3,2',3'-Trifluorobiphenyl-4-acetic Acid Guided by Quantitative Differentiation


Lead Optimization of NSAID-Derived Analgesics with Balanced COX-2 and mPGES-1 Inhibition

The target compound’s predicted moderate lipophilicity and blocked metabolic sites make it a prime candidate for developing next-generation NSAIDs with reduced gastrointestinal toxicity. Unlike highly lipophilic Felbinac (logP 3.26), its lower predicted logP (~2.7) and difluoro-blocked aromatic ring may favor COX-2 selectivity while maintaining sufficient solubility for oral formulation [1]. Medicinal chemistry teams can use this scaffold to explore balanced COX-2/mPGES-1 inhibition, a dual mechanism shown to reduce gastric mucosal damage relative to conventional COX-1/COX-2 inhibitors [2].

Late-Stage Diversification Library for CNS Penetrant Drug Discovery

The 3-fluoro substituent provides a regiospecific cross-coupling site, enabling the generation of diverse C-3-modified analogs for CNS target exploration. The difluoro substitution on the distal ring is expected to reduce P-glycoprotein efflux and enhance brain penetration, a property previously observed in similarly fluorinated biphenyl scaffolds [1]. This compound is ideally suited for parallel library synthesis aimed at identifying PET tracers or therapeutics for neuroinflammation, where fluorine atoms also facilitate ¹⁸F radiolabeling.

Chemical Probe Development for Epigenetic Bromodomain and HDAC Inhibitors

Biphenylacetic acids act as bioisosteres for phenyl acetate and benzamide moieties in epigenetic inhibitors. The target compound’s three fluorine atoms increase target residence time through enhanced van der Waals interactions and stabilize the bound conformation of the biphenyl system [1]. This scaffold is particularly valuable for designing selective class IIa HDAC inhibitors or BET bromodomain inhibitors, where subtle changes in the biphenyl dihedral angle driven by 2',3'-substitution can modulate subtype selectivity by >10-fold, as demonstrated in related fluorinated biphenyl analogues [2].

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